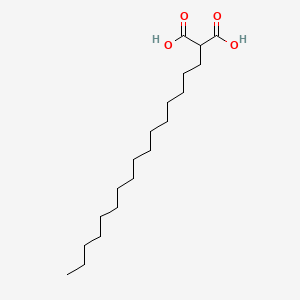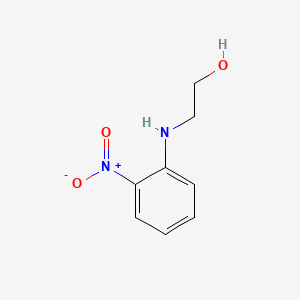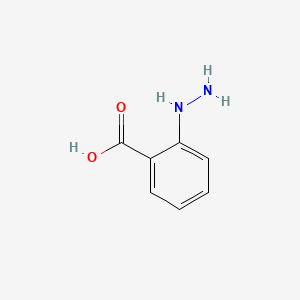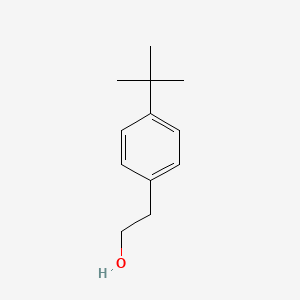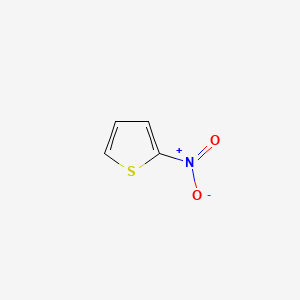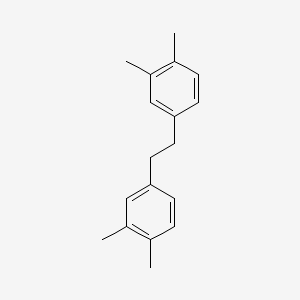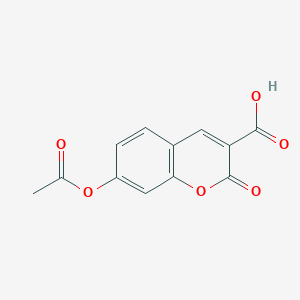
7-Acetoxycoumarin-3-carboxylic acid
Overview
Description
7-Acetoxycoumarin-3-carboxylic acid is a fluorogenic substrate used to measure the catalytic activity of peptide dendrimers, specifically esterolytic activity . It is also suitable as a fluorogenic substrate for acetylcholine esterase .
Molecular Structure Analysis
The molecular formula of 7-Acetoxycoumarin-3-carboxylic acid is C12H8O6 . Its molecular weight is 248.19 .Physical And Chemical Properties Analysis
7-Acetoxycoumarin-3-carboxylic acid has a melting point of 208 °C . It is soluble in DMF, DMSO, dioxane, and ethanol . Its fluorescence is λex 332 nm; λem 447 nm in 0.1 M potassium phosphate pH 8.0 (after enzyme digest) .Scientific Research Applications
High-Performance Liquid Chromatography
7-Acetoxycoumarin-3-carboxylic acid and its derivatives have been utilized in high-performance liquid chromatography (HPLC) for the analysis of carboxylic acids. A system involving 4-bromomethyl-7-acetoxycoumarin (Br-Mac) as a fluorescence reagent is capable of detecting low femtomole levels of carboxylic acids (Tsuchiya, Hayashi, Naruse, & Takagi, 1982).
Hydroxyl Radical Detection
Coumarin-3-carboxylic acid (3-CCA) has been used as a detector for hydroxyl radicals in various systems. Its application includes detecting radicals generated chemically and by gamma radiation. The transformation of 3-CCA into hydroxylated derivatives enables real-time measurement of the kinetics of hydroxyl radical generation (Manevich, Held, & Biaglow, 1997).
Anti-Breast Cancer Activity
Compounds containing the coumarin moiety, including derivatives of 7-acetoxycoumarin, have shown significant in vitro antiproliferative activities against human breast cancer cell lines. Their cytotoxic effects have been compared favorably to standard drugs like doxorubicin (Radwan, Elsayed, El-Moneim, & Moustafa, 2021).
Radiation Therapy Dosimetry
Aqueous solutions of coumarin-3-carboxylic acid have been explored as dosimeters for radiation therapy. When irradiated, these solutions convert to highly fluorescent derivatives, which are proportional to the radiation-absorbed dose, making them potential tools for measuring radiation exposure in medical applications (Collins, Makrigiorgos, & Svensson, 1994).
Detection of Hydroxyl Radicals in Fungal Cultures
The use of coumarin-3-carboxylic acid (3-CCA) has been tested for detecting hydroxyl radicals in cultures of wood-decaying fungi. However, its transformation in such settings indicates a limited suitability for this specific application due to fungal metabolism affecting the detection method (Iakovlev, Broberg, & Stenlid, 2003).
properties
IUPAC Name |
7-acetyloxy-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O6/c1-6(13)17-8-3-2-7-4-9(11(14)15)12(16)18-10(7)5-8/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSXXVSPZSKYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350911 | |
| Record name | 7-Acetoxycoumarin-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Acetoxycoumarin-3-carboxylic acid | |
CAS RN |
81017-23-4 | |
| Record name | 7-Acetoxycoumarin-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 7-acetoxycoumarin-3-carboxylic acid used to study enzymes?
A1: 7-Acetoxycoumarin-3-carboxylic acid serves as a valuable tool for studying enzymes with deacetylase activity. This compound acts as a substrate, meaning it is modified by the enzyme being studied. Specifically, deacetylases remove an acetyl group from 7-acetoxycoumarin-3-carboxylic acid. This reaction can be easily monitored as it causes a change in fluorescence, allowing researchers to measure enzyme activity. For example, in one study, researchers used 7-acetoxycoumarin-3-carboxylic acid to investigate the activity of AaPgaB, a de-N-acetylase enzyme produced by the bacterium Aggregatibacter actinomycetemcomitans []. This bacterium is implicated in periodontal disease, making AaPgaB a potential target for novel therapies. By using 7-acetoxycoumarin-3-carboxylic acid, researchers can gain a deeper understanding of how AaPgaB functions and potentially develop drugs that inhibit its activity.
Q2: Beyond bacterial enzymes, are there other applications for 7-acetoxycoumarin-3-carboxylic acid in enzyme research?
A2: Yes, 7-acetoxycoumarin-3-carboxylic acid has been used to study a variety of enzymes, including carbonic anhydrases. These enzymes are found in various organisms and are involved in diverse physiological processes, such as CO2 transport and pH regulation. Researchers investigated the ability of carbonic anhydrases from different sources (spinach leaves, Chlamydomonas reinhardtii, and bovine erythrocytes) to hydrolyze 7-acetoxycoumarin-3-carboxylic acid []. This study revealed interesting differences in substrate specificity among these enzymes. While the spinach carbonic anhydrase could not hydrolyze 7-acetoxycoumarin-3-carboxylic acid, the enzymes from C. reinhardtii and bovine erythrocytes showed varying degrees of activity. These findings highlight the usefulness of 7-acetoxycoumarin-3-carboxylic acid in characterizing enzyme activity and understanding their substrate preferences.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





